molecular formula C8H14Cl2O3 B14662917 Acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol CAS No. 51334-69-1

Acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol

Katalognummer: B14662917
CAS-Nummer: 51334-69-1
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: PRXQDPQVYBKNPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol is a chemical compound with a unique structure that combines the properties of acetic acid and a cyclopropyl methanol derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropylmethanol with acetic acid under specific conditions. The reaction may require the presence of a catalyst and controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopropyl methanol derivatives and acetic acid derivatives. Examples include:

  • 2,2-dichloro-3,3-dimethylcyclopropylmethanol
  • Acetic acid derivatives with different substituents

Uniqueness

What sets acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

51334-69-1

Molekularformel

C8H14Cl2O3

Molekulargewicht

229.10 g/mol

IUPAC-Name

acetic acid;(2,2-dichloro-3,3-dimethylcyclopropyl)methanol

InChI

InChI=1S/C6H10Cl2O.C2H4O2/c1-5(2)4(3-9)6(5,7)8;1-2(3)4/h4,9H,3H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

PRXQDPQVYBKNPK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC1(C(C1(Cl)Cl)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.